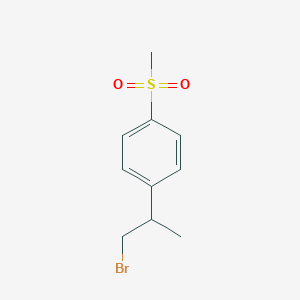

1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene

Description

1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene is a brominated aromatic compound featuring a methylsulfonyl group at the para position and a 1-bromopropan-2-yl substituent at the ortho position of the benzene ring. This compound is likely utilized as an intermediate in pharmaceuticals, agrochemicals, or materials science due to its functional versatility .

Properties

Molecular Formula |

C10H13BrO2S |

|---|---|

Molecular Weight |

277.18 g/mol |

IUPAC Name |

1-(1-bromopropan-2-yl)-4-methylsulfonylbenzene |

InChI |

InChI=1S/C10H13BrO2S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h3-6,8H,7H2,1-2H3 |

InChI Key |

HIEBSDRTDNPTQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)C1=CC=C(C=C1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-propan-2-yl-4-(methylsulfonyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted derivatives.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methylsulfonyl group to a methylthio group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents such as ethanol or water.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of hydroxyl, cyano, or amino derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of dehalogenated or methylthio derivatives.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.

Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the methylsulfonyl group can interact with the active sites of target proteins, leading to changes in their activity or function. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Bromomethyl)-4-(methylsulfonyl)benzene

- Structure : Benzene with a bromomethyl (–CH₂Br) and methylsulfonyl group at para positions.

- Key Differences :

- Substituent Length : The bromomethyl group lacks the propane chain, reducing steric hindrance compared to the bromopropan-2-yl group.

- Reactivity : Bromomethyl derivatives are more prone to direct nucleophilic substitution due to the primary bromide, whereas the secondary bromide in 1-bromopropan-2-yl may favor elimination or require harsher conditions .

- Molecular Weight : C₈H₉BrO₂S (249.12 g/mol) vs. C₁₀H₁₂BrO₂S (estimated ~290 g/mol for the target compound) .

4-Bromophenyl Methyl Sulfone (CAS 3466-32-8)

- Structure : Benzene with a bromine atom and methylsulfonyl group at para positions.

- Key Differences :

- Substituent Complexity : Lacks the propane chain, simplifying synthesis but limiting applications in branched alkylation reactions.

- Physicochemical Properties : Lower lipophilicity (logP ~2.1) compared to the target compound’s longer alkyl chain (estimated logP ~3.5), affecting solubility and membrane permeability .

1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene (CAS 1343111-88-5)

- Structure : Brominated benzene with a complex ether-linked propane chain.

- Synthetic Utility: The target compound’s simpler structure offers cost-effective scalability for industrial applications .

1-(4-Bromophenylsulfinyl)-2-methylnaphtho[2,1-b]furan

- Structure : Naphthofuran fused with a bromophenylsulfinyl group.

- Key Differences: Electron Effects: The sulfinyl group (–SO–) is less electron-withdrawing than methylsulfonyl (–SO₂–), altering aromatic ring reactivity in electrophilic substitutions.

Data Table: Comparative Analysis

Biological Activity

1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and implications for future research.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C10H13BrO2S

- Molecular Weight : 273.18 g/mol

- IUPAC Name : 1-(1-bromopropan-2-yl)-4-(methylsulfonyl)benzene

The biological activity of 1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that it may act as a covalent inhibitor of proteases, similar to other sulfones known for their irreversible inhibition properties.

Antiviral Activity

Recent research has highlighted the antiviral potential of related compounds, particularly in inhibiting cysteine proteases associated with viral replication. In a study assessing the efficacy of various vinyl sulfone derivatives, compounds structurally related to 1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene demonstrated significant antiviral activity against Chikungunya virus (CHIKV).

| Compound | IC50 (nM) | EC50 (nM) |

|---|---|---|

| 1a | 60 | 40 |

| 1b | 80 | 50 |

| 1c | 120 | 70 |

Table 1: Antiviral activity of vinyl sulfone derivatives against CHIKV.

Protease Inhibition

The compound's ability to inhibit cysteine proteases was evaluated using optimized assays. The results indicated a time-dependent inhibition pattern, which is characteristic of irreversible inhibitors. The IC50 values ranged from 60 nM to over 120 nM for different analogs, suggesting a promising profile for further development.

Case Studies

Several case studies have been documented highlighting the biological effects of similar compounds:

-

Chikungunya Virus Inhibition :

- A study conducted on human fibroblast MRC5 cells demonstrated that related vinyl sulfones effectively inhibited viral replication at low concentrations (EC50 = 40 nM).

- The compound's mechanism was linked to covalent modification of the viral cysteine protease, leading to diminished viral load in infected cells.

-

Cancer Cell Line Studies :

- Research involving various cancer cell lines indicated that compounds with similar structural motifs exhibited selective cytotoxicity and induced apoptosis.

- The selectivity for cancerous versus non-cancerous cells suggests potential therapeutic applications in oncology.

Future Directions

The promising biological activity of 1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene warrants further investigation. Future studies should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.